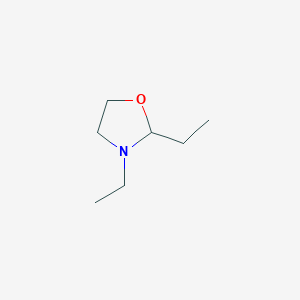
2,3-Diethyl-1,3-oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diethyl-1,3-oxazolidine is a heterocyclic organic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazolidine family, which is known for its significant biological and chemical properties. The presence of the diethyl groups at the 2 and 3 positions of the ring enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diethyl-1,3-oxazolidine typically involves the reaction of diethylamine with ethylene oxide. This reaction proceeds under mild conditions, often at room temperature, and can be catalyzed by acids or bases to improve yield and reaction rate. The general reaction scheme is as follows:
[ \text{Diethylamine} + \text{Ethylene Oxide} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and high yield. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Diethyl-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones, which are important intermediates in pharmaceutical synthesis.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The nitrogen atom in the oxazolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxazolidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Oxazolidinones
Reduction: Amine derivatives
Substitution: Substituted oxazolidines
Applications De Recherche Scientifique
2,3-Diethyl-1,3-oxazolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: Oxazolidine derivatives have shown potential as antimicrobial and anticancer agents.
Industry: It is used as a stabilizer in the formulation of polymers and as an intermediate in the production of agrochemicals.
Mécanisme D'action
The mechanism of action of 2,3-Diethyl-1,3-oxazolidine involves its ability to form stable complexes with various metal ions and enzymes. The nitrogen and oxygen atoms in the oxazolidine ring can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. This coordination ability is crucial in catalytic processes and in the modulation of enzyme activity.
Comparaison Avec Des Composés Similaires
- 2-Methyl-1,3-oxazolidine
- 2,4-Dimethyl-1,3-oxazolidine
- 2-Ethyl-1,3-oxazolidine
Comparison: 2,3-Diethyl-1,3-oxazolidine is unique due to the presence of two ethyl groups, which enhance its steric and electronic properties compared to its methyl-substituted counterparts. This uniqueness makes it more reactive in certain chemical reactions and more effective in forming stable complexes with metal ions.
Propriétés
Numéro CAS |
1630-64-4 |
|---|---|
Formule moléculaire |
C7H15NO |
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
2,3-diethyl-1,3-oxazolidine |
InChI |
InChI=1S/C7H15NO/c1-3-7-8(4-2)5-6-9-7/h7H,3-6H2,1-2H3 |
Clé InChI |
NDGHTXXKUMVKFI-UHFFFAOYSA-N |
SMILES canonique |
CCC1N(CCO1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


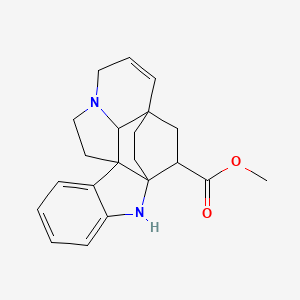
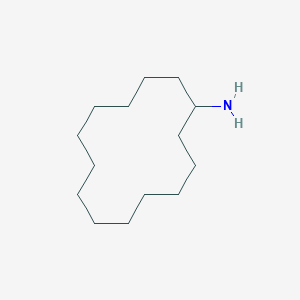
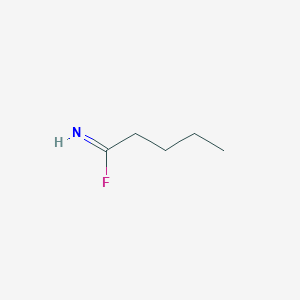
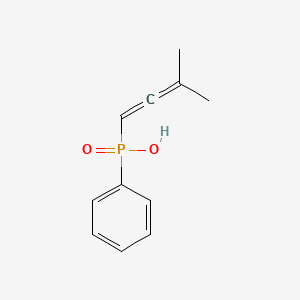
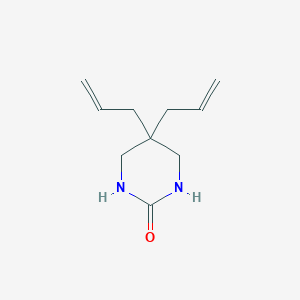

![Butyl 5-amino-2-[(cyclohexylmethyl)(methylcarbamoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B14741315.png)
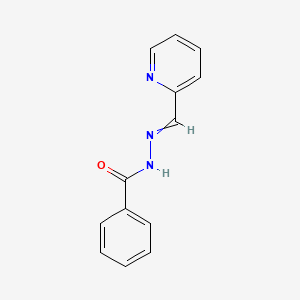
![Cyclohexane, [(trifluoromethyl)thio]-](/img/structure/B14741330.png)
![N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14741337.png)
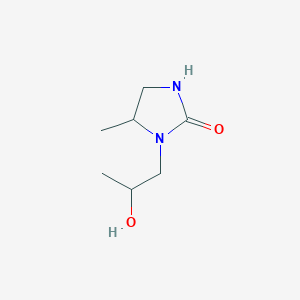

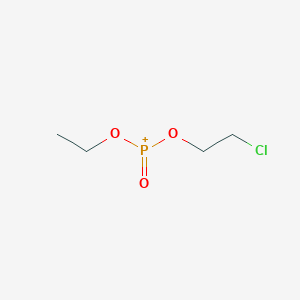
![L-Methionine, N-[(2-nitrophenyl)thio]-](/img/structure/B14741364.png)
